molecular formula C20H38O5 B159255 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid CAS No. 20592-20-5

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid

Cat. No.: B159255
CAS No.: 20592-20-5
M. Wt: 358.5 g/mol
InChI Key: WMHAOJIJVNDMKA-BRIYLRKRSA-N
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Description

13,14-dihydro PGF1α is a potential metabolite of PGF1α.1 Its biological activity has not been reported. The corresponding compound in the E1 series (13,14-dihydro PGE1) retains biological activity similar to PGE1.2
13, 14-Dihydro PGF-1a belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. 13, 14-Dihydro PGF-1a is considered to be a practically insoluble (in water) and relatively neutral molecule. 13, 14-Dihydro PGF-1a has been primarily detected in urine. Within the cell, 13, 14-dihydro PGF-1a is primarily located in the membrane (predicted from logP) and cytoplasm.

Biochemical Analysis

Biochemical Properties

It is known to be a potential metabolite of PGF1α . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of PGF1α.

Metabolic Pathways

13,14-Dihydro PGF-1a is involved in the metabolic pathways of PGF1α . It may interact with enzymes or cofactors involved in these pathways and could potentially affect metabolic flux or metabolite levels.

Properties

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-19,21-23H,2-14H2,1H3,(H,24,25)/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHAOJIJVNDMKA-BRIYLRKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC(C1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415517
Record name 13,14-Dihydro PGF-1alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 13,14-Dihydro PGF-1a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005076
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20592-20-5
Record name Dihydro-PGF1α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20592-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13,14-Dihydro PGF-1alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13,14-dihydro Prostaglandin F1α
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS4GH66FAF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid
Reactant of Route 2
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid
Reactant of Route 3
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid
Reactant of Route 4
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid
Reactant of Route 5
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid
Reactant of Route 6
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid
Customer
Q & A

Q1: What structural modifications have been explored for 13,14-dihydro prostaglandin F1α and how do they affect its binding affinity to the human FP receptor?

A1: Researchers have investigated modifications at the C1 carboxylic acid moiety and the C16-C20 region (omega chain) of 13,14-dihydro prostaglandin F1α to understand their impact on human FP receptor binding. Studies indicate that aryl sulfonamide analogs at the C1 position exhibit higher affinity compared to alkyl sulfonamides. [] Conversely, introducing the sulfonamide group into the omega chain significantly reduces binding affinity. [] These findings provide valuable insights for designing novel analogs with potentially improved therapeutic profiles.

Q2: What synthetic strategies have been employed to produce 13,14-dihydro prostaglandin F1α analogs?

A2: One efficient approach utilizes a common intermediate generated through a two-step, three-component process. [] The omega chain, incorporating a 15-(phenoxymethyl) group, is synthesized enantiomerically pure using Jacobsen's (salen)Co-catalyzed kinetic resolution of a terminal epoxide with phenol. [] This method allows for the creation of a diverse library of 3-hetero-13,14-dihydro prostaglandin F1α analogs, enabling further exploration of their biological activities.

Q3: What potential therapeutic application does 13,14-dihydro prostaglandin F1α hold, and how do its structural features contribute to this potential?

A3: Research suggests that 13,14-dihydro prostaglandin F1α sulfonamide analogs could be potential treatments for osteoporosis. [] This is linked to their ability to bind to the human FP receptor, which plays a role in bone metabolism. The structure-activity relationship studies highlight the importance of specific modifications at the C1 and omega chain positions for enhancing binding affinity, paving the way for the development of more potent and selective therapies for osteoporosis. []

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